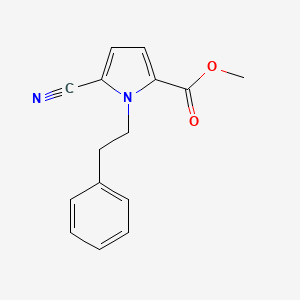
Methyl 5-cyano-1-(2-phenylethyl)-1H-pyrrole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-cyano-1-(2-phenylethyl)-1H-pyrrole-2-carboxylate is a chemical compound that belongs to the pyrrole family. Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom. This particular compound is characterized by the presence of a cyano group, a phenylethyl group, and a carboxylate ester group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-cyano-1-(2-phenylethyl)-1H-pyrrole-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-phenylethylamine with ethyl cyanoacetate in the presence of a base, followed by cyclization and esterification to yield the desired product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium ethoxide or potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain a high-purity product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-cyano-1-(2-phenylethyl)-1H-pyrrole-2-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano or ester groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines. Substitution reactions can lead to a variety of functionalized pyrrole derivatives.
Scientific Research Applications
Methyl 5-cyano-1-(2-phenylethyl)-1H-pyrrole-2-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound is used in the development of new materials, such as polymers or dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Methyl 5-cyano-1-(2-phenylethyl)-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. The cyano group and ester functionality allow the compound to participate in various biochemical reactions, potentially inhibiting or activating certain enzymes or receptors. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-cyano-1-(2-phenylethyl)-1H-pyrrole-2-carboxylate: can be compared with other pyrrole derivatives such as:
Uniqueness
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical reactivity and potential biological activity. Its combination of a cyano group, phenylethyl group, and ester functionality makes it a valuable compound for various synthetic and research applications.
Properties
CAS No. |
62541-30-4 |
|---|---|
Molecular Formula |
C15H14N2O2 |
Molecular Weight |
254.28 g/mol |
IUPAC Name |
methyl 5-cyano-1-(2-phenylethyl)pyrrole-2-carboxylate |
InChI |
InChI=1S/C15H14N2O2/c1-19-15(18)14-8-7-13(11-16)17(14)10-9-12-5-3-2-4-6-12/h2-8H,9-10H2,1H3 |
InChI Key |
MFGWIJJFFNRVLO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(N1CCC2=CC=CC=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


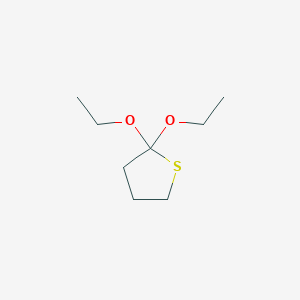
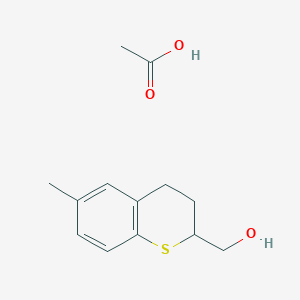
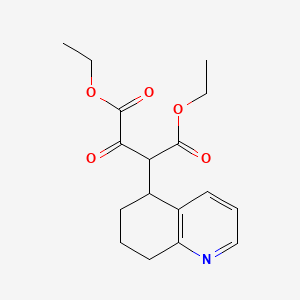
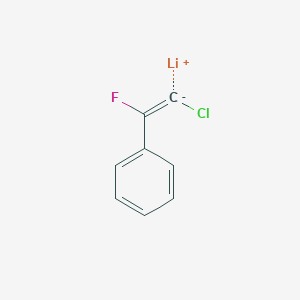
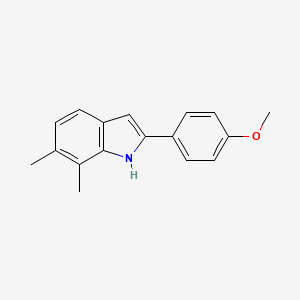
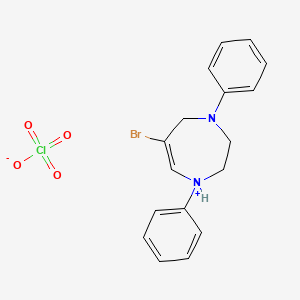
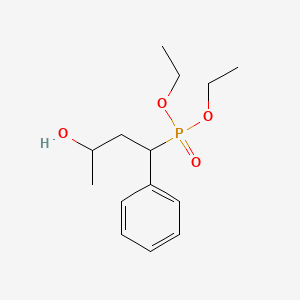
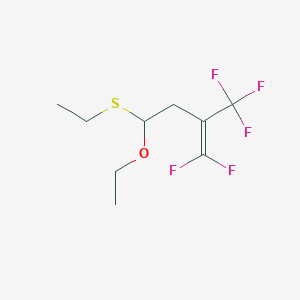
![Phenol, 2-[bis[[4-(4-methylphenyl)-2-thiazolyl]amino]methyl]-](/img/structure/B14532271.png)
![1-Butyl-3-methyl-8-oxabicyclo[3.2.1]octane](/img/structure/B14532274.png)
![1-Benzyl-4-nitro-3-[(oxiran-2-yl)methoxy]-1H-pyrazole](/img/structure/B14532276.png)
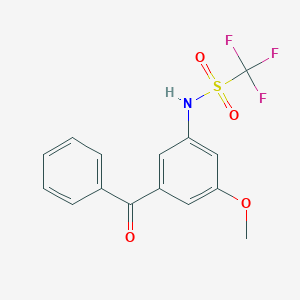
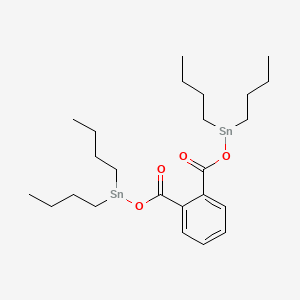
![1-Benzyl-2,3-dimethyl-9H-indeno[2,1-C]pyridin-2-ium iodide](/img/structure/B14532288.png)
